N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxamide group and substituted with an ethoxyphenyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and phenylacetic acid derivatives under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-ethoxyaniline, in the presence of coupling reagents like carbodiimides or using direct amidation methods.
Substitution Reactions: The ethoxyphenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions or by using pre-functionalized starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: Benzofuran derivatives, including N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, are used in the design of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials due to their unique electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery and material development.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is primarily related to its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in key biological processes. For example, it may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Pathways Involved: The compound’s effects can be mediated through various signaling pathways, such as the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, or disruption of microbial cell membranes.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-methoxybenzamide: This compound shares structural similarities with N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide but differs in the substitution pattern on the benzofuran ring.
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Another structurally related compound with different functional groups, leading to distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-21-16-11-7-5-9-14(16)19-18(20)17-12(2)13-8-4-6-10-15(13)22-17/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJRCRRCCBRQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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